methyl N-(4-aminophenyl)-N-methylcarbamate
Overview
Description
Methyl N-(4-aminophenyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a carbamate group (–NHCOO–) attached to a methyl group and a 4-aminophenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of methyl N-(4-aminophenyl)-N-methylcarbamate is the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) - as well as signal transduction as cyclic adenosine monophosphate (cAMP). They also have a broader role in the central nervous system .
Mode of Action
This compound acts as an inhibitor of the adenosine receptor . It binds to the receptor, preventing its normal function. The Ki value for its action on Rat ecto-5’-Nucleotidase is 29 nM . This interaction with the adenosine receptor leads to changes in the biochemical processes that the receptor is involved in .
Biochemical Pathways
The compound’s interaction with the adenosine receptor affects the biochemical pathways that the receptor is involved in . This includes energy transfer processes involving ATP and ADP, as well as signal transduction processes involving cAMP . The downstream effects of these disruptions would depend on the specific cellular context and the other molecules involved in these pathways.
Result of Action
The result of the compound’s action would be a disruption of the normal functioning of the adenosine receptor . This could lead to changes in energy transfer and signal transduction processes in the cells where the receptor is present . The specific molecular and cellular effects would depend on the context, including the types of cells and the other molecules present.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-aminophenyl)-N-methylcarbamate typically involves the reaction of methyl isocyanate with 4-aminophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-Aminophenol+Methyl isocyanate→Methyl N-(4-aminophenyl)-N-methylcarbamate
The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of catalysts and advanced purification techniques ensures the efficient production of the compound with minimal impurities. The process is designed to be cost-effective and environmentally friendly, adhering to industrial safety and regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-aminophenyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro, halo, and other substituted derivatives.
Scientific Research Applications
Methyl N-(4-aminophenyl)-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-methoxyphenyl)-N-methylcarbamate
- Methyl N-(4-chlorophenyl)-N-methylcarbamate
- Methyl N-(4-nitrophenyl)-N-methylcarbamate
Uniqueness
Methyl N-(4-aminophenyl)-N-methylcarbamate is unique due to the presence of the 4-aminophenyl group, which imparts specific chemical and biological properties. This distinguishes it from other carbamates with different substituents on the aromatic ring. The 4-aminophenyl group enhances its reactivity and potential for various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl N-(4-aminophenyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(9(12)13-2)8-5-3-7(10)4-6-8/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGGELKXEUSJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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